molecular formula C10H10O B1527585 [4-(Prop-1-yn-1-yl)phenyl]methanol CAS No. 1360803-46-8

[4-(Prop-1-yn-1-yl)phenyl]methanol

Cat. No. B1527585
M. Wt: 146.19 g/mol
InChI Key: NWFNSGJGQYFTFA-UHFFFAOYSA-N
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Description

“[4-(Prop-1-yn-1-yl)phenyl]methanol” is a chemical compound with the molecular formula C10H10O and a molecular weight of 146.19 g/mol . It is also known as 3,3’-diiodothyroacetic acid or DITPA, and is a synthetic thyroid hormone analog.


Molecular Structure Analysis

The InChI code for “[4-(Prop-1-yn-1-yl)phenyl]methanol” is 1S/C10H10O/c1-2-3-9-4-6-10(8-11)7-5-9/h1,4-7,11H,3,8H2 . This indicates that the molecule contains a prop-1-yn-1-yl group attached to the 4-position of a phenyl ring, with a methanol group also attached to the phenyl ring.


Physical And Chemical Properties Analysis

“[4-(Prop-1-yn-1-yl)phenyl]methanol” is a solid at room temperature . It should be stored in a sealed container in a dry environment, preferably in a freezer under -20°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Chalcone Derivatives Synthesis : [4-(Prop-1-yn-1-yl)phenyl]methanol has been used in the synthesis of chalcone derivatives through Claisen-Schmidt condensation reactions. These derivatives have potential applications in various fields, including materials science and pharmaceuticals (Salian et al., 2018).

Medicinal Chemistry and Drug Development

  • Antimicrobial Activity : Novel compounds synthesized using [4-(Prop-1-yn-1-yl)phenyl]methanol showed significant antimicrobial activity. These findings contribute to the development of new antimicrobial agents (Mandala et al., 2013).

Photochemistry and Material Science

  • Photochromism in Methanols : The compound has been used in synthesizing substituted methanols displaying photochromism, leading to the reversible generation of photomerocyanines. This application is significant in material science for developing light-responsive materials (Aiken et al., 2013).

Organic Synthesis and Catalysis

  • Enantioselective Epoxidation : The compound has been part of studies involving the synthesis of azanorbornyl-3-methanol, used as a catalyst for the enantioselective epoxidation of α,β-enones. This process is crucial in producing enantiomerically pure compounds, essential in pharmaceuticals and agrochemicals (Lu et al., 2008).

Analytical Chemistry

  • Column Efficiency in Chromatography : Studies involving [4-(Prop-1-yn-1-yl)phenyl]methanol have explored its effects on column efficiency in packed-column supercritical fluid chromatography. This research aids in understanding and improving chromatographic separation processes (Zou, Dorsey, & Chester, 2000).

Chemical Reaction Studies

  • Aza-Piancatelli Rearrangement : Research involving [4-(Prop-1-yn-1-yl)phenyl]methanol has contributed to studies on aza-Piancatelli rearrangement, a significant reaction in organic synthesis for constructing complex molecular structures (Reddy et al., 2012).

Corrosion Inhibition

  • Inhibition of Carbon Steel Corrosion : Derivatives of [4-(Prop-1-yn-1-yl)phenyl]methanol, such as [4-(1H-imidazole-1-yl)-phenyl]methanol, have shown effectiveness in inhibiting the corrosion of carbon steel in acidic mediums. This application is critical in industrial maintenance and material longevity (Costa et al., 2021).

Safety And Hazards

“[4-(Prop-1-yn-1-yl)phenyl]methanol” is classified under GHS07 for safety. The hazard statements include H315 (causes skin irritation) and H319 (causes serious eye irritation). Precautionary measures include avoiding contact with skin and eyes, and using protective clothing .

properties

IUPAC Name

(4-prop-1-ynylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7,11H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFNSGJGQYFTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Prop-1-yn-1-yl)phenyl]methanol

CAS RN

1360803-46-8
Record name [4-(prop-1-yn-1-yl)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LJT Danence - 2021 - search.proquest.com
This thesis describes our efforts in the development of novel co-catalyst assisted palladium-catalyzed transformations for the synthesis of valuable organic molecules. Drawing …
Number of citations: 2 search.proquest.com

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